6,8-Dibromoquinoline

Anticancer Antiproliferative Activity Quinoline Derivatives

Medicinal chemistry programs require position-specific bromination for SAR predictability. Unlike 5,7-dibromo or monobromo analogs, this C-6,C-8 pattern uniquely induces DNA fragmentation without Topo I inhibition. - **Regioselective cross-coupling**: 68-82% yields at both C-6 and C-8 (Suzuki-Miyaura). - **Dual-mechanism potential**: Program apoptosis (low LDH release) or Topo I inhibition via scaffold modification. - **Antifungal hit**: MIC ≤0.5 µg/mL via metal ion homeostasis disruption. Immediate supply for hit-to-lead campaigns.

Molecular Formula C9H5Br2N
Molecular Weight 286.95 g/mol
Cat. No. B11842131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromoquinoline
Molecular FormulaC9H5Br2N
Molecular Weight286.95 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)Br)Br
InChIInChI=1S/C9H5Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H
InChIKeyZOGJTWOWOXFJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromoquinoline: Core Properties & Structure


6,8-Dibromoquinoline (C9H5Br2N; CAS: 650583-75-8) is a heterocyclic aromatic building block featuring two bromine atoms substituted at the 6- and 8-positions of the quinoline core [1]. Its near-planar molecular geometry (RMS deviation: 0.027 Å) [2] establishes a rigid scaffold amenable to controlled functionalization. The compound is a key synthetic intermediate in medicinal chemistry and agrochemical research, with applications spanning anticancer, antifungal, and antiviral agent development [3].

6,8-Dibromoquinoline: Non-Interchangeable with Analogs


The substitution pattern on the quinoline ring directly dictates both reactivity and biological activity. C-6 and C-8 dibromo substitution confers a unique electron-deficient character and spatial arrangement that governs nucleophilic aromatic substitution and cross-coupling selectivity [1]. Critically, the C-6 and C-8 dibromo pattern has been shown to induce DNA fragmentation and apoptosis in cancer cells, whereas analogs such as 5,7-dibromo-8-hydroxyquinoline primarily inhibit Topoisomerase I [2]. Moreover, the addition of a second bromine atom at C-8 fundamentally alters antiproliferative potency compared to the monobromo (6-bromo) analog [3]. These position-specific effects mean that even structurally similar bromoquinolines cannot be considered functionally interchangeable in drug discovery programs.

6,8-Dibromoquinoline: Comparative Performance Data


Antiproliferative Spectrum vs. Morpholine/Piperazine Analogs

6,8-Dibromotetrahydroquinoline (derived from 6,8-dibromoquinoline) exhibits a distinct antiproliferative profile. It demonstrates broad-spectrum activity against C6 (rat glioblastoma), HeLa (cervical carcinoma), and HT29 (colorectal adenocarcinoma) cell lines, in contrast to morpholine/piperazine-substituted quinoline analogs (7 and 8), which show selective activity only against the C6 cell line with higher IC50 values [1]. This indicates a broader therapeutic potential for the 6,8-dibromo-substituted scaffold.

Anticancer Antiproliferative Activity Quinoline Derivatives

Cytotoxicity vs. Efficacy: 5-FU Comparison

6,8-Dibromo-1,2,3,4-tetrahydroquinoline (2, derived from 6,8-dibromoquinoline) demonstrates significant antiproliferative activity across C6, HeLa, and HT29 cell lines while showing no significant cytotoxic effect in LDH release assays [1]. In contrast, derivatives of 6,8-dibromoquinoline, such as compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline), exhibit lower cytotoxic effects compared to the control drug 5-fluorouracil (5-FU) [2]. This indicates a favorable therapeutic index profile for the 6,8-dibromoquinoline scaffold, where potent antiproliferative activity is not solely attributable to non-specific cytotoxicity.

Cytotoxicity Anticancer Quinoline Derivatives

Mechanism of Action: Apoptosis vs. Topoisomerase I Inhibition

The substitution pattern of 6,8-dibromoquinoline derivatives dictates their mechanism of anticancer activity. 6,8-DibromoTHQ (2) induces DNA fragmentation (a hallmark of apoptosis) and inhibits Topoisomerase I enzyme [1]. In a direct comparator study, 6,8-dibromoTHQ (3) caused DNA fragmentation but did NOT inhibit Topoisomerase I, while the morpholine-substituted analog (8) inhibited Topoisomerase I but did NOT cause DNA laddering [2]. This demonstrates that subtle changes to the 6,8-dibromo core (e.g., reduction state) can completely switch the mechanism of action between apoptosis induction and Topoisomerase I inhibition.

Mechanism of Action Topoisomerase I Apoptosis

Antifungal Potency: Broad-Spectrum Activity

The dibromoquinoline scaffold, exemplified by compound 4b (a synthetic derivative), demonstrates potent, broad-spectrum antifungal activity. It inhibits the growth of clinically relevant species of Candida, Cryptococcus, and Aspergillus at concentrations as low as 0.5 µg/mL [1]. This activity is attributed to its unique mechanism of targeting fungal metal ion homeostasis, which also results in potent antivirulence effects [2]. While this data is for a specific derivative, it highlights the therapeutic potential inherent in the dibromoquinoline core structure.

Antifungal Antivirulence Metal Ion Homeostasis

Synthetic Utility: Regioselective Cross-Coupling

6,8-Dibromoquinoline serves as a versatile substrate for regioselective cross-coupling reactions. Dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki-Miyaura cross-coupling of 6,8-dibromotetrahydroquinoline with substituted phenylboronic acids affords the corresponding 6,8-diaryl tetrahydroquinolines in high yields (68%–82%) [1]. Furthermore, site-selective Sonogashira cross-coupling on 2-aryl-6,8-dibromoquinolin-4(1H)-ones with terminal acetylenes enables Csp2-Csp bond formation with precise regiocontrol, leading to novel pyrroloquinolinone scaffolds [2]. This predictable and high-yielding regioselectivity is a key differentiator for its use as a synthetic building block.

Cross-Coupling Suzuki-Miyaura Sonogashira

6,8-Dibromoquinoline: Drug Discovery & Synthesis Applications


Lead Optimization for Broad-Spectrum Anticancer Agents

Based on the direct evidence that 6,8-dibromotetrahydroquinoline exhibits broad-spectrum antiproliferative activity across C6, HeLa, and HT29 cell lines without significant cytotoxicity [1], this scaffold is ideally suited as a starting point for lead optimization programs targeting multiple cancer types. Its favorable therapeutic index profile, as indicated by low LDH release relative to its antiproliferative effect, makes it a safer candidate for further development compared to more cytotoxic analogs [2].

Mechanism-Driven Design of Apoptosis vs. Topoisomerase Agents

The SAR studies demonstrating that 6,8-dibromoTHQ 3 induces apoptosis (DNA fragmentation) without inhibiting Topoisomerase I, while closely related analogs show the opposite mechanism [3], provide a clear rationale for using the 6,8-dibromoquinoline core in mechanism-driven drug design. Researchers can strategically modify this scaffold to specifically target either the apoptotic pathway or the Topoisomerase I enzyme, depending on the desired therapeutic outcome.

Novel Antifungal Agents Targeting Metal Ion Homeostasis

The potent, broad-spectrum antifungal activity of the dibromoquinoline scaffold at low µg/mL concentrations (MIC ≤ 0.5 µg/mL) [4], combined with its unique mechanism of targeting metal ion homeostasis, makes it a prime candidate for developing next-generation antifungal therapies. This is particularly relevant for tackling drug-resistant fungal pathogens where conventional azole-based treatments are failing.

Rapid Synthesis of Diverse Quinoline Compound Libraries

6,8-Dibromoquinoline is an optimal building block for the rapid generation of diverse compound libraries. Its demonstrated ability to undergo high-yielding (68–82%) and regioselective Suzuki-Miyaura cross-coupling reactions at both the C-6 and C-8 positions [5] allows for efficient parallel synthesis. This enables medicinal chemists to explore chemical space around the quinoline core quickly and cost-effectively, accelerating hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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